Cas no 868230-72-2 (N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide)

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide is a synthetic compound with significant applications in the pharmaceutical industry. This compound exhibits notable structural stability and reactivity, making it a valuable intermediate for the synthesis of various benzothiazole derivatives. Its unique 1,3-benzothiazole core contributes to its biological activity, making it an attractive candidate for drug discovery and development.
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide structure
868230-72-2 structure
Product Name:N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide
CAS No:868230-72-2
MF:C11H11ClN2OS
MW:254.735840082169
CID:6545801
Update Time:2025-07-19

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide
    • Propanamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-
    • Inchi: 1S/C11H11ClN2OS/c1-3-9(15)13-11-14-10-6(2)7(12)4-5-8(10)16-11/h4-5H,3H2,1-2H3,(H,13,14,15)
    • InChI Key: YTJLAHPBOJNKHC-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(C)C(Cl)=CC=C2S1)(=O)CC

Experimental Properties

  • Density: 1.383±0.06 g/cm3(Predicted)
  • pka: 10.40±0.70(Predicted)

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N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide Related Literature

Additional information on N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide

Professional Introduction to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide (CAS No. 868230-72-2)

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique molecular structure and potential biological activities. This compound, identified by the CAS number 868230-72-2, has garnered attention due to its structural similarity to certain bioactive molecules, making it a valuable candidate for further research and development in drug discovery.

The molecular framework of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide consists of a benzothiazole core substituted with a chloro group at the 5-position and a methyl group at the 4-position. This specific arrangement contributes to its distinct chemical properties and reactivity, which are crucial for its potential applications in medicinal chemistry. The presence of the amide functional group at one end of the molecule further enhances its versatility in forming various chemical bonds and interactions.

In recent years, there has been a growing interest in benzothiazole derivatives due to their wide range of biological activities. These compounds have been extensively studied for their potential roles in treating various diseases, including cancer, infectious diseases, and inflammatory conditions. The structural motif of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide aligns well with this trend, as it shares key features with known bioactive benzothiazole derivatives.

One of the most compelling aspects of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide is its potential as a lead compound in drug development. Researchers have been exploring its pharmacological properties to identify new therapeutic targets. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. Such findings underscore the importance of continued investigation into its mechanisms of action and potential clinical applications.

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro and methyl substituents on the benzothiazole ring is critical for achieving the desired biological activity. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent quality standards for further research and development.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide. Molecular modeling techniques have been used to predict its interactions with biological targets, providing insights into how it might function within cellular systems. These computational studies complement experimental approaches and have accelerated the process of identifying promising drug candidates.

In addition to its potential therapeutic applications, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide has shown promise in material science applications. Its unique chemical properties make it suitable for use in developing new materials with enhanced stability and functionality. For example, researchers have explored its incorporation into polymers and coatings to improve their performance characteristics.

The future prospects for N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)propanamide are vast and multifaceted. Continued research is expected to uncover new biological activities and applications across various fields. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into tangible benefits for society.

In conclusion, N-(5-chloro-4-methyl-1,3-benzothiazol-2-ytl)propanamide (CAS No. 86823072) represents a significant compound with diverse potential applications. Its unique molecular structure and biological activities make it a valuable asset in pharmaceutical research and development. As our understanding of its properties grows, so too will its impact on medicine and material science.

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